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molecular formula C9H9NO2S B8597305 N-(7-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)formamide CAS No. 58095-37-7

N-(7-Oxo-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)formamide

Cat. No. B8597305
M. Wt: 195.24 g/mol
InChI Key: OVYSXAZBCBIOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036979

Procedure details

Ceric ammonium nitrate (726.9 grams) is added portionwise to a stirred solution of 59.6 grams of (-)-N-(4,5,6,7-tetrahydrobenzo[b]thien-4-yl)formamide in 1712 ml. of 50% aqueous acetic acid. The addition is completed in half an hour and the temperature is kept at 25°-28° C. After 15 minutes of stirring, the mixture is saturated with NaCl and extracted with CH2Cl2 (2 × 1200 ml., 600 ml.) and the combined extracts are washed with 600 ml. of brine and then with 250 ml. of water. The water is counter-extracted with 250 ml. of CH2Cl2 and the CH2Cl2 solution is added to the main CH2Cl2 solution. The CH2Cl2 solution is evaporated to dryness in vacuo and the residual dark, gummy residue is stirred with 500 ml. of dry diethyl ether for 1.5 hour and the large lumps of solid are pulverized. The title compound is then collected, washed with diethyl ether, and dried. This gives 48.65 g., m.p. 130°-136° C., [α]D24 = 144.4° (c, 0.51 in HOAc).
[Compound]
Name
Ceric ammonium nitrate
Quantity
726.9 g
Type
reactant
Reaction Step One
Quantity
59.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]([NH:10][CH:11]=[O:12])[CH2:7][CH2:8][CH2:9][C:2]1=2.[Na+].[Cl-].C(O)(=[O:17])C>>[O:17]=[C:9]1[C:2]2[S:1][CH:5]=[CH:4][C:3]=2[CH:6]([NH:10][CH:11]=[O:12])[CH2:7][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Ceric ammonium nitrate
Quantity
726.9 g
Type
reactant
Smiles
Name
Quantity
59.6 g
Type
reactant
Smiles
S1C2=C(C=C1)C(CCC2)NC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
After 15 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
is completed in half an hour
CUSTOM
Type
CUSTOM
Details
is kept at 25°-28° C
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2 × 1200 ml., 600 ml.)
WASH
Type
WASH
Details
the combined extracts are washed with 600 ml
EXTRACTION
Type
EXTRACTION
Details
The water is counter-extracted with 250 ml
ADDITION
Type
ADDITION
Details
of CH2Cl2 and the CH2Cl2 solution is added to the main CH2Cl2 solution
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 solution is evaporated to dryness in vacuo
STIRRING
Type
STIRRING
Details
the residual dark, gummy residue is stirred with 500 ml
WAIT
Type
WAIT
Details
of dry diethyl ether for 1.5 hour
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The title compound is then collected
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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